molecular formula C4H6ClNO3 B584324 (R)-3-Aminodihydrofuran-2,5-dione hydrochloride CAS No. 143394-93-8

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Cat. No. B584324
M. Wt: 151.546
InChI Key: ZUOVTYLEICKQDF-HSHFZTNMSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and taste if applicable.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties could include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

  • Anticancer Activity : A derivative of 3-amino-pyrrolidinedione-nitrogen mustard, closely related to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, showed marked antiproliferative effects on mouse Sarcoma 180 and was active against L1210 and P388 leukaemias. This derivative exhibited significant anticancer effects, although its acute toxicity involved focal liver cell necrosis (Naik, Ambaye, & Gokhale, 1987).

  • Bio-derived Furan Transformation : In a study focused on catalytic transformation, bio-derived furans were successfully converted into ketoacid, levulinic acid (LA), and diketones using water-soluble ruthenium catalysts. This process used compounds structurally similar to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, demonstrating the potential of such compounds in green chemistry applications (Gupta et al., 2015).

  • Molecular Structure Analysis : The molecular structure of 3,4-difluorofuran-2,5-dione, a compound related to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, was determined using electron diffraction and microwave spectroscopy. This study highlights the importance of structural analysis in understanding the properties of such compounds (Abdo et al., 1999).

  • Hydrogenation of Biomass-derived Compounds : The complex Ru(triphos)(CH3CN)32 was used as a catalyst for the hydrogenation of biomass-derived compounds, including 2,5-hexanedione and 2,5-dimethyl-furan. The study highlights the potential of such catalysts in the conversion of biomass-derived compounds into valuable products (Latifi et al., 2017).

  • Polymerization Applications : Alkyl-substituted morpholine-2,5-dione derivatives, which are structurally similar to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, were successfully polymerized via ring-opening polymerization. This study provides insights into the polymerization of such compounds and their potential applications in materials science (Dirauf et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a good source of this information.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, unresolved questions, or new methods of synthesis.


properties

IUPAC Name

(3R)-3-aminooxolane-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOVTYLEICKQDF-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Citations

For This Compound
2
Citations
J Kappelmann, W Wiechert, R Takors - 2018 - d-nb.info
The anaplerotic reactions form the basis of a circular reaction network around the metabolites phosphoenolpyruvate, pyruvate, oxaloacetate, and malate, comprising specific …
Number of citations: 4 d-nb.info
J Kappelmann, B Klein, P Geilenkirchen… - Analytical and …, 2017 - Springer
In recent years the benefit of measuring positionally resolved 13 C-labeling enrichment from tandem mass spectrometry (MS/MS) collisional fragments for improved precision of 13 C-…
Number of citations: 32 link.springer.com

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